Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-oxo-5-(propan-2-yl)cyclohexane-1-carboxylate is a biochemical reagent . It has a molecular weight of 212.29 . The compound is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 5-isopropyl-2-oxocyclohexanecarboxylate . The InChI code for this compound is 1S/C12H20O3/c1-4-15-12(14)10-7-9(8(2)3)5-6-11(10)13/h8-10H,4-7H2,1-3H3 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 212.29 . The storage temperature is 4 degrees Celsius .Scientific Research Applications
Synthesis and Catalysis
Ethyl 2-oxo-cyclohexanecarboxylate serves as a novel, efficient, and versatile ligand in copper-catalyzed coupling reactions, facilitating the synthesis of a variety of chemical compounds, including N-arylamides, N-arylimidazoles, aryl ethers, and aryl thioethers under mild conditions. The use of this compound in catalysis showcases its utility in promoting diverse chemical transformations with good to excellent yields (Xin Lv & W. Bao, 2007).
Photochemical Reactions
Ethyl 2-oxo-1-cyclohexanecarboxylate's behavior under photochemical conditions has been explored, revealing its potential to generate a variety of esters in alcoholic solution. These reactions demonstrate the compound's versatility in photochemical processes, leading to different ω-substituted esters depending on the alcohol used in the reaction (M. Tokuda*, Yoshihiko Watanabe, & M. Itoh, 1978).
Material Science and Polymer Chemistry
The compound has found applications in material science, particularly in the synthesis and characterization of new materials. For example, ethylene and propylene reactions on zeolites have implicated cyclohexane derivatives in the formation of cyclopentenyl carbenium ions, underlining the role of such compounds in understanding and developing catalytic processes within material science (Teng Xu & J. F. Haw, 1994).
Synthetic Chemistry
In synthetic chemistry, ethyl cyclohexene-1-carboxylate has been used as a reactant for the synthesis of complex molecules, including fluoren-9-ones. This application highlights the compound's utility in constructing intricate molecular architectures, which could have implications in developing new pharmaceuticals or materials (M. Ramana & P. V. Potnis, 1993).
Organic Synthesis
The versatility of ethyl 2-oxo-cyclohexanecarboxylate extends to its use in organic synthesis, where it acts as a building block for various chemical reactions. For instance, its reactivity has been harnessed in the synthesis of ceralure B1, demonstrating its value in synthesizing pheromones for agricultural applications (A. Raw & E. Jang, 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl 2-oxo-5-propan-2-ylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-4-15-12(14)10-7-9(8(2)3)5-6-11(10)13/h8-10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEGZDIJFOLZPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCC1=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.